molecular formula C19H20F3NO3 B4149086 1-(3,4-DIMETHYLPHENYL)-3-HYDROXY-6,6-DIMETHYL-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOLE-2,4-DIONE

1-(3,4-DIMETHYLPHENYL)-3-HYDROXY-6,6-DIMETHYL-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOLE-2,4-DIONE

Cat. No.: B4149086
M. Wt: 367.4 g/mol
InChI Key: JDRBLAJQKDGRAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethylphenyl)-3-hydroxy-6,6-dimethyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione is a complex organic compound with a unique structure that includes a trifluoromethyl group, a hydroxy group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-DIMETHYLPHENYL)-3-HYDROXY-6,6-DIMETHYL-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOLE-2,4-DIONE typically involves multiple steps. One common route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a reagent such as trifluoromethyl iodide in the presence of a base.

    Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction using an oxidizing agent such as hydrogen peroxide.

    Dimethylation: The dimethyl groups can be introduced through alkylation reactions using methyl iodide in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethylphenyl)-3-hydroxy-6,6-dimethyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products:

    Oxidation: Formation of a diketone.

    Reduction: Formation of diols.

    Substitution: Formation of substituted indoles.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-3-hydroxy-6,6-dimethyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 1-(3,4-DIMETHYLPHENYL)-3-HYDROXY-6,6-DIMETHYL-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOLE-2,4-DIONE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s ability to cross biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

    1-(3,4-Dimethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-1H-indole-2,4-dione: Lacks the trifluoromethyl group.

    1-(3,4-Dimethylphenyl)-3-hydroxy-6,6-dimethyl-3,5,6,7-tetrahydro-1H-indole-2,4-dione: Lacks the trifluoromethyl group and one of the dimethyl groups.

Uniqueness: The presence of the trifluoromethyl group in 1-(3,4-DIMETHYLPHENYL)-3-HYDROXY-6,6-DIMETHYL-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOLE-2,4-DIONE makes it unique compared to similar compounds. This group can significantly alter the compound’s chemical properties, such as its lipophilicity, metabolic stability, and ability to interact with biological targets.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-hydroxy-6,6-dimethyl-3-(trifluoromethyl)-5,7-dihydroindole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO3/c1-10-5-6-12(7-11(10)2)23-13-8-17(3,4)9-14(24)15(13)18(26,16(23)25)19(20,21)22/h5-7,26H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRBLAJQKDGRAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=O)CC(C3)(C)C)C(C2=O)(C(F)(F)F)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3,4-DIMETHYLPHENYL)-3-HYDROXY-6,6-DIMETHYL-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOLE-2,4-DIONE
Reactant of Route 2
1-(3,4-DIMETHYLPHENYL)-3-HYDROXY-6,6-DIMETHYL-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOLE-2,4-DIONE
Reactant of Route 3
1-(3,4-DIMETHYLPHENYL)-3-HYDROXY-6,6-DIMETHYL-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOLE-2,4-DIONE
Reactant of Route 4
1-(3,4-DIMETHYLPHENYL)-3-HYDROXY-6,6-DIMETHYL-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOLE-2,4-DIONE
Reactant of Route 5
1-(3,4-DIMETHYLPHENYL)-3-HYDROXY-6,6-DIMETHYL-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOLE-2,4-DIONE
Reactant of Route 6
1-(3,4-DIMETHYLPHENYL)-3-HYDROXY-6,6-DIMETHYL-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOLE-2,4-DIONE

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